molecular formula C9H9NO3 B2786986 1,3-Benzodioxole-4-carbaldehyde O-methyloxime CAS No. 1820748-72-8

1,3-Benzodioxole-4-carbaldehyde O-methyloxime

Cat. No.: B2786986
CAS No.: 1820748-72-8
M. Wt: 179.175
InChI Key: FKXVNULOVRABQM-YHYXMXQVSA-N
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Description

1,3-Benzodioxole-4-carbaldehyde O-methyloxime is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzodioxole, featuring an oxime functional group attached to the carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carbaldehyde O-methyloxime can be synthesized through the reaction of 1,3-benzodioxole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole-4-carbaldehyde O-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-4-carbaldehyde O-methyloxime is unique due to the presence of both the oxime and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXVNULOVRABQM-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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